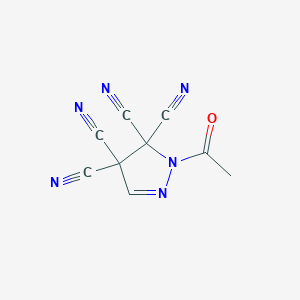![molecular formula C24H42N4O2 B14344273 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea CAS No. 98786-24-4](/img/structure/B14344273.png)
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is a complex organic compound characterized by its unique structure, which includes an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea typically involves multiple steps, starting with the preparation of the hexa-2,4-diynyl intermediate. This intermediate is then reacted with octyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl or carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
1-Octyl-3-methylimidazolium bromide: Another compound with an octyl group, known for its surface-active properties.
1-Octyl 3-phenylpropanoate: A structurally related compound with different functional groups.
Uniqueness: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is unique due to its combination of an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
98786-24-4 |
|---|---|
Formule moléculaire |
C24H42N4O2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1-octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea |
InChI |
InChI=1S/C24H42N4O2/c1-3-5-7-9-11-15-19-25-23(29)27-21-17-13-14-18-22-28-24(30)26-20-16-12-10-8-6-4-2/h3-12,15-16,19-22H2,1-2H3,(H2,25,27,29)(H2,26,28,30) |
Clé InChI |
YRROALUFHPEWCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)NCC#CC#CCNC(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
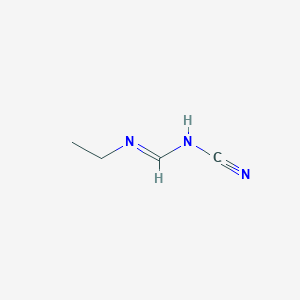
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
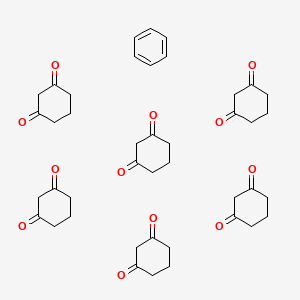
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
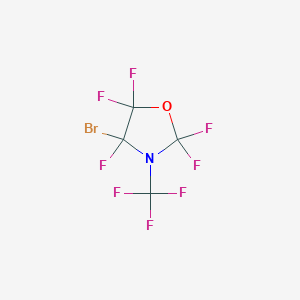
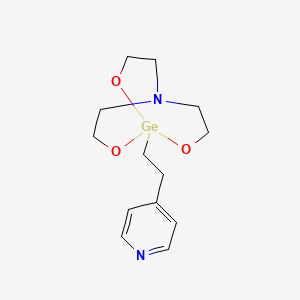
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
